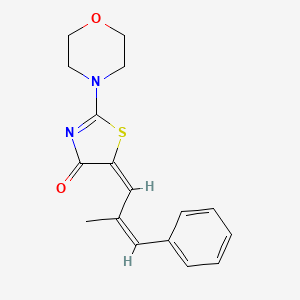![molecular formula C17H20N4O3 B5592787 1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)
1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone is a compound that likely exhibits interesting biological or chemical properties due to its complex structure, which includes a methoxyphenyl group, a methylpyrazolyl carbonyl moiety, and a piperazinone ring. Such molecules often attract research for potential pharmaceutical applications or as part of material science studies.
Synthesis Analysis
Synthesis of complex molecules like this typically involves multi-step reactions, starting from simpler precursor molecules. Each step requires specific reagents and conditions to ensure the desired transformation. For example, Kumar et al. (2004) describe the synthesis of a related compound with a focus on potential imaging agents, highlighting the importance of stepwise synthesis and optimization for yield and purity (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Kumara et al. (2017) provide an example of crystal structure analysis for related compounds, demonstrating how molecular geometry and intermolecular interactions are determined (Kumara et al., 2017).
科学的研究の応用
Synthesis and Biological Activity
1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone is part of a broader class of compounds explored for their synthetic pathways and potential biological activities. In the realm of scientific research, compounds with the piperazine core, especially those substituted with methoxyphenyl and pyrazole moieties, have garnered attention for their antimicrobial, anti-inflammatory, and potential anticonvulsant properties.
A study by Bektaş et al. (2010) on triazole derivatives, which share a structural resemblance to 1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone, revealed the synthesis and antimicrobial activities of these compounds. The study found some derivatives to possess good or moderate activities against test microorganisms, showcasing the antimicrobial potential of similar structures Molecules.
Furthermore, compounds featuring the piperazine linker have been studied for their antibacterial and cytotoxic activities. A research by Mekky and Sanad (2020) on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated significant antibacterial efficacies, including biofilm inhibition activities that surpassed those of reference drugs like Ciprofloxacin. This underscores the potential of piperazine-based compounds in combating bacterial infections and inhibiting biofilms Bioorganic chemistry.
Another avenue of research has been the exploration of piperazine derivatives as CNS agents. Raghupathi et al. (1991) investigated analogues of the 5-HT1A serotonin antagonist with reduced alpha 1-adrenergic affinity. By modifying the piperazine structure, they aimed to achieve an improved selectivity for 5-HT1A receptors, which could have implications for the development of new antidepressant and anxiolytic drugs Journal of medicinal chemistry.
Safety and Hazards
特性
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-4-(1-methylpyrazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-9-21(14-4-6-15(24-3)7-5-14)16(22)11-20(12)17(23)13-8-18-19(2)10-13/h4-8,10,12H,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDUQZPPBWILBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CN(N=C2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-2-isobutyl-5H-benzo[5,6]chromeno[3,4-c]pyridin-5-one](/img/structure/B5592711.png)
![2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592719.png)

![(3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5592730.png)

![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)
![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5592759.png)
![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5592763.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)
![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyrimidine](/img/structure/B5592778.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)
